molecular formula C4H9ClN2 B1420223 2-(Methylamino)propanenitrile hydrochloride CAS No. 856812-41-4

2-(Methylamino)propanenitrile hydrochloride

Cat. No. B1420223
M. Wt: 120.58 g/mol
InChI Key: BYCUMYBDRVKCDK-UHFFFAOYSA-N
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Description

2-(Methylamino)propanenitrile hydrochloride, also known as MAPN hydrochloride, is a chemical compound with the formula C4H9ClN2 and a molecular weight of 120.58 g/mol . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-(Methylamino)propanenitrile hydrochloride consists of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

2-(Methylamino)propanenitrile hydrochloride has a molecular weight of 120.58 g/mol . More detailed physical and chemical properties such as boiling point, solubility, and stability can be found in its Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Synthesis and Biological Evaluation

2-Arylhydrazononitriles, closely related to 2-(Methylamino)propanenitrile hydrochloride, have been utilized in the synthesis of various heterocyclic substances. These compounds show promising antimicrobial activities against a range of bacteria and yeast, demonstrating their potential in pharmaceutical applications (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Metal Dithiocarbamate Derivatives

Research on metal dithiocarbamate complexes based on amines containing pyridyl and nitrile groups, akin to 2-(Methylamino)propanenitrile hydrochloride, revealed potential applications in materials science. These complexes have been characterized using various analytical techniques, indicating their potential utility in various industrial and research contexts (Halimehjani et al., 2015).

Key Intermediate in Antibiotic Synthesis

A derivative of 2-(Methylamino)propanenitrile hydrochloride, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, is a key intermediate in the synthesis of PF-00951966, a fluoroquinolone antibiotic. This highlights its significance in the development of new antibiotics, particularly for treating respiratory tract infections caused by multidrug-resistant organisms (Lall et al., 2012).

N-Methylative Aziridine Ring Opening

The compound's derivative is also involved in N-methylative aziridine ring opening, a crucial step in the synthesis of certain fluoroquinolone antibiotics. This application underscores the chemical's role in complex organic synthesis processes (Jung et al., 2017).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using appropriate personal protective equipment, and stored in a well-ventilated place . In case of exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

2-(methylamino)propanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c1-4(3-5)6-2;/h4,6H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCUMYBDRVKCDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672581
Record name 2-(Methylamino)propanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)propanenitrile hydrochloride

CAS RN

856812-41-4
Record name 2-(Methylamino)propanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)propanenitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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